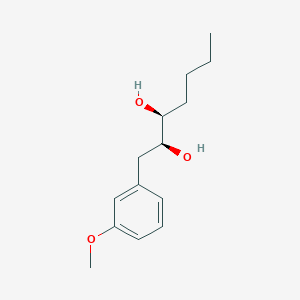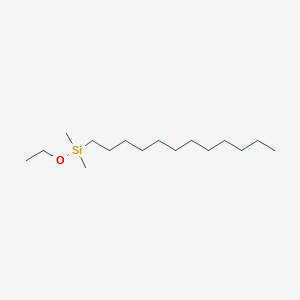
Dimethyldodecylsilyloxyethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyldodecylsilyloxyethane is an organic compound with the molecular formula C₁₆H₃₆OSi and a molecular weight of 272.5419 g/mol . This compound is part of the siloxane family, which is known for its unique properties and wide range of applications in various fields.
Vorbereitungsmethoden
The synthesis of Dimethyldodecylsilyloxyethane typically involves the reaction of dodecylsilane with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a platinum-based catalyst, to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature range of 50-70°C and a pressure of 1-2 atm. Industrial production methods often involve large-scale reactors and continuous flow systems to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Dimethyldodecylsilyloxyethane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding silanol and siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Wissenschaftliche Forschungsanwendungen
Dimethyldodecylsilyloxyethane has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various siloxane-based polymers and materials.
Biology: The compound is utilized in the development of bio-compatible materials for medical implants and drug delivery systems.
Medicine: It is explored for its potential use in creating hydrophobic coatings for medical devices and instruments.
Industry: This compound is employed in the production of lubricants, sealants, and adhesives due to its unique chemical properties
Wirkmechanismus
The mechanism of action of Dimethyldodecylsilyloxyethane involves its interaction with various molecular targets and pathways. The compound’s siloxane backbone allows it to form stable bonds with other molecules, leading to the formation of complex structures. These interactions can affect the physical and chemical properties of the materials in which it is incorporated, such as enhancing hydrophobicity, flexibility, and thermal stability .
Vergleich Mit ähnlichen Verbindungen
Dimethyldodecylsilyloxyethane can be compared with other similar compounds, such as:
Trimethylsilyloxyethane: This compound has a shorter alkyl chain and different physical properties.
Dimethyloctylsilyloxyethane: This compound has a shorter alkyl chain, resulting in different hydrophobic and thermal properties.
Dimethyldecylsilyloxyethane: This compound has a slightly shorter alkyl chain, leading to variations in its chemical reactivity and applications.
This compound stands out due to its longer alkyl chain, which imparts unique properties such as enhanced hydrophobicity and thermal stability, making it suitable for a wide range of applications.
Eigenschaften
CAS-Nummer |
543717-10-8 |
|---|---|
Molekularformel |
C16H36OSi |
Molekulargewicht |
272.54 g/mol |
IUPAC-Name |
dodecyl-ethoxy-dimethylsilane |
InChI |
InChI=1S/C16H36OSi/c1-5-7-8-9-10-11-12-13-14-15-16-18(3,4)17-6-2/h5-16H2,1-4H3 |
InChI-Schlüssel |
AWVANIDDKFHWRE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC[Si](C)(C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


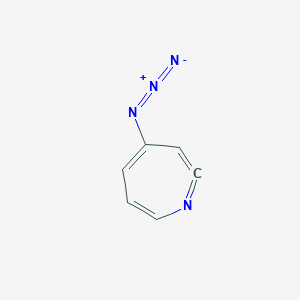
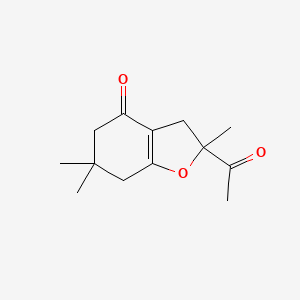
![1,1-Bis[(trifluoromethyl)sulfanyl]butane](/img/structure/B14212973.png)
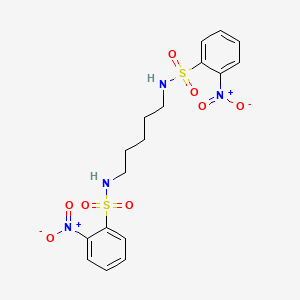
![{6-[(Methoxycarbonyl)amino]hexyl}carbamic acid](/img/structure/B14212981.png)
![9H-Xanthene-3-carboxamide, 9-(8-azabicyclo[3.2.1]oct-3-ylidene)-](/img/structure/B14212987.png)
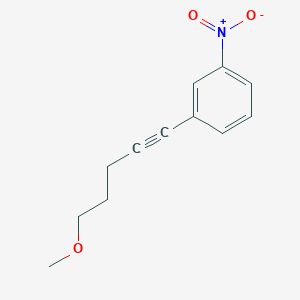
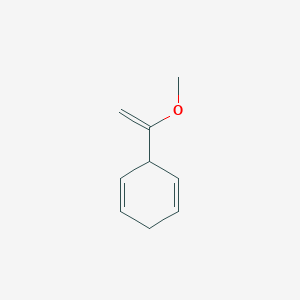
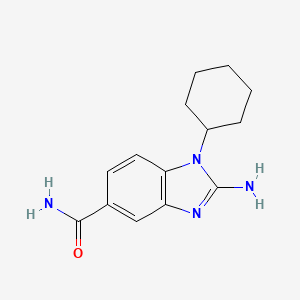
![{2-[4-(Trifluoromethyl)phenyl]-1,3-benzothiazol-6-yl}methanol](/img/structure/B14213023.png)
![2-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1,6-naphthyridine](/img/structure/B14213031.png)
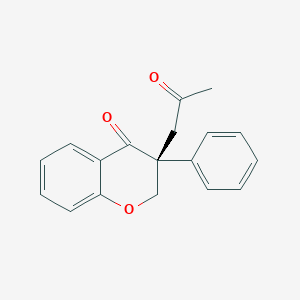
![(2S)-2-[benzyl(2-hydroxyethyl)amino]-4-methylpentan-1-ol](/img/structure/B14213045.png)
